molecular formula C15H10N2S2 B155707 2,2'-Methylenebisbenzothiazole CAS No. 1945-78-4

2,2'-Methylenebisbenzothiazole

Cat. No.: B155707
CAS No.: 1945-78-4
M. Wt: 282.4 g/mol
InChI Key: ZRXNLCFJIKBZCA-UHFFFAOYSA-N
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Description

Benzothiazole, 2,2’-methylenebis-: is a chemical compound with the molecular formula C15H10N2S2 . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,2’-methylenebis- typically involves the condensation of 2-aminobenzenethiol with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a methylene bridge between two benzothiazole units .

Industrial Production Methods: Industrial production of Benzothiazole, 2,2’-methylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to around 130-160°C and maintained at this temperature for several hours to complete the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2,2’-methylenebis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzothiazole, 2,2’-methylenebis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 2,2’-methylenebis- is unique due to its methylene bridge, which links two benzothiazole units. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNLCFJIKBZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062082
Record name Benzothiazole, 2,2'-methylenebis-
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-78-4
Record name 2,2′-Methylenebis[benzothiazole]
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name 2,2'-methylenedibenzothiazole
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Synthesis routes and methods I

Procedure details

To a flask were added 50 g polyphosphoric acid. After heating to 70 C under nitrogen, a mixture of 3.13 g 2-aminothiophenol and 1.3 g malonic acid was added. The reaction mixture was heated to 135 C for 1 hour, then 145 C for 1 hour. After cooling to 70 C, the mixture was poured into 100 ml water. The slurry was cooled to 22 C, filtered and the solid was washed with water. The solid was added to 50 ml ethanol and basified with aqueous ammonium hydroxide. After cooling to 5 C, the solid was filtered and washed with water. The solid was dissolved in 14 ml hot ethanol and 7 ml water was added and the solution was cooled to 5 C. Following filtration, the white solid was washed with 50% ethanol and dried, leaving 1.1 g.
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To produce the above compound, in a two-neck 100 ml round bottom flask with a condenser and a stir bar, malononitrile (2.64 g, 40 mmol) was dissolved in absolute ethanol (40 ml). 2-amino thiophenol (log, 80 mmol) was slowly added to this solution under stirring. Under a nitrogen blanket, the reaction mixture was heated and refluxed for six hours. After cooling, the flask was refrigerated overnight. Pale green crystals of bis(2-benzothiazolyl) methane that formed were recovered, following vacuum filtration, washing with hexane and drying (yield: 82%). 2.82 g (10 mmol) of the bis(2-benzothiazolyl) methane was dissolved in chloroform (50 ml) in an erlenmeyer flask. Hydrobromic acid (10 mmol) in glacial acetic acid was added dropwise with gentle stirring. A canary yellow precipitate formed within minutes, causing thickening of the reaction mixture. Stirring was continued for one hour at room temperature. A fine yellow powder was recovered, following filtration and washing with ether. The yield was quantitative and the bis(2-benzothiazolyl) methane monohydrobromide product was sufficiently pure to be used in the next step.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of Bis(benzo[d]thiazol-2-yl)methane into a Naphthalenediimide (NDI) core affect its electronic properties and potential applications in organic electronics?

A1: The research demonstrates that incorporating Bis(benzo[d]thiazol-2-yl)methane into the NDI core significantly impacts its electronic properties. Specifically, this modification results in a material (NDI-BTH2) with a LUMO level of -4.243 eV. [] This LUMO level is crucial for ambipolar charge transport, meaning the material can effectively transport both holes and electrons. This ambipolar behavior makes NDI-BTH2 suitable for use in OFETs, where it demonstrated both electron and hole mobilities. [] Additionally, the modified LUMO level makes NDI-BTH2 well-suited as an electron transport layer (ETL) in perovskite solar cells (PSCs). The efficient electron extraction and transport within the PSC contribute to its enhanced power conversion efficiency compared to the NDI derivative without Bis(benzo[d]thiazol-2-yl)methane. []

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